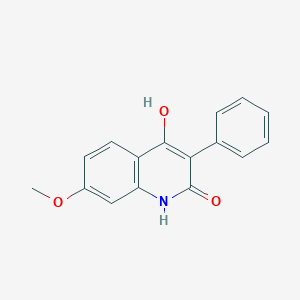
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one
説明
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one, commonly known as 4-HO-MPMI, is a chemical compound that belongs to the class of quinoline alkaloids. It is a synthetic derivative of the natural alkaloid, harmine, which is found in various plants such as Banisteriopsis caapi and Peganum harmala. 4-HO-MPMI has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Antiproliferative Activity
- 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activity. Research indicates that certain derivatives exhibit potent activity against cancer cells, including colon, breast, and non-small cell lung cancer. These compounds have been found to inhibit cell growth through the accumulation in S-phase, a crucial phase of the cell cycle (Yeh‐long Chen et al., 2006).
Antitubercular Potency
- A study on 4-hydroxyquinolin-2(1H)-ones, including the 3-phenyl variant, has revealed their potential as antitubercular agents. A library of derivatives was tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations in the low micromolar range. These derivatives also exhibited low toxicity and no early signs of genotoxicity (M. B. de Macedo et al., 2017).
Antiplatelet Agents
- Derivatives of 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one have been identified as potential novel antiplatelet agents. Preliminary studies suggest these compounds, such as certain 4-alkoxy-2-phenylquinoline derivatives, demonstrate potent antiplatelet activity, comparable or superior to known agents like indomethacin (T C Ko et al., 2001).
Corrosion Inhibition
- Novel quinoline derivatives, including 4-hydroxy-3-phenylquinolin-2(1H)-one, have been studied for their potential as corrosion inhibitors. They have shown promise in protecting metals like iron from corrosion, particularly in acidic environments. Their effectiveness has been attributed to the adsorption of these molecules on metal surfaces, creating a protective layer (Şaban Erdoğan et al., 2017).
Phosphodiesterase Type 4 (PDE4) Inhibitors
- Derivatives containing the 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one moiety have been evaluated as potential inhibitors of phosphodiesterase type 4 (PDE4). These compounds have shown significant inhibitory activity and selectivity against PDE4, a therapeutic target for inflammatory and respiratory diseases (Gaopeng Song et al., 2015).
特性
IUPAC Name |
4-hydroxy-7-methoxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-12-13(9-11)17-16(19)14(15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNJCFFKTUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
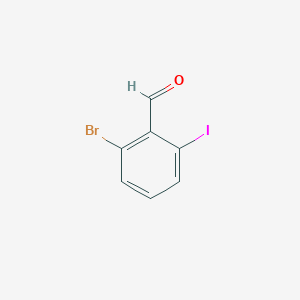
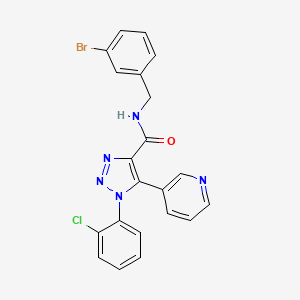
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)
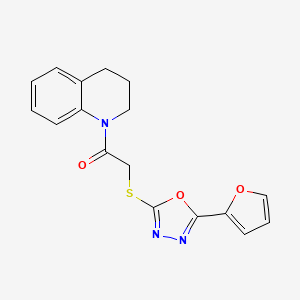
![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)

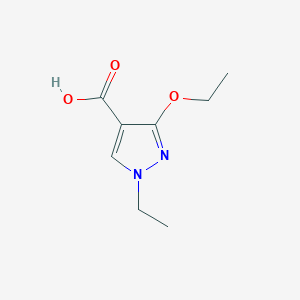
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)
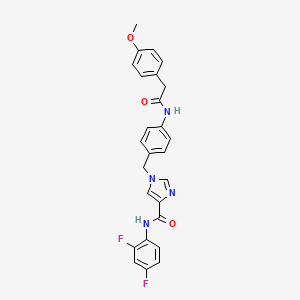

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)